![molecular formula C16H19NO4 B495140 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 331987-27-0](/img/structure/B495140.png)
2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule. It has a molecular formula of C16H19NO4 . The molecule consists of a cyclohexane ring, which is a six-membered ring of carbon atoms, attached to a carboxylic acid group (COOH). Additionally, it has an acetylphenyl carbamoyl group attached to it .
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- The compound 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid is related to various cyclic imide and open-chain amide carboxylic acid derivatives. These derivatives, including similar compounds like rac-2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid, have been studied for their crystal structures and hydrogen-bonding patterns, which are crucial in understanding their chemical properties and potential applications (Smith & Wermuth, 2012).
Role in Anaerobic Decomposition
- Cyclohexane carboxylic acid derivatives, similar to 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid, have been identified as intermediates in the anaerobic decomposition of benzoic acid during methane fermentation. These intermediates are crucial in understanding the biodegradation processes of complex organic compounds (Keith et al., 1978; Keith et al., 1952).
Pharmacological Properties
- Certain derivatives of cyclohexane carboxylic acids have shown varied pharmacological properties, including antispasmodic activity. While this specific compound was not directly studied, related compounds provide a basis for investigating potential pharmacological applications (Veer & Oud, 2010).
Synthetic Applications
- Cyclohexene carboxylic acid derivatives, similar to the target compound, have been synthesized and used in various chemical transformations. These include iodination and epoxidation, showcasing their utility as building blocks in organic synthesis (Gómez-Sánchez & Marco-Contelles, 2005).
Supramolecular Architectures
- Cyclohexane carboxylic acid derivatives can form complex supramolecular structures with various organic bases. This aspect is crucial for developing new materials and understanding molecular interactions (Shan, Bond & Jones, 2003).
Protective Groups in Synthesis
- Carboxylic acid derivatives, similar to the compound , have been used as photoremovable protecting groups in synthetic chemistry. This application is significant for creating 'caged compounds' used in biochemistry and organic synthesis (Zabadal et al., 2001).
Gel and Fiber Formation
- Some cyclohexane carboxylic acid derivatives have exhibited the ability to form gels and fibers in certain solvents, showing potential for material science applications (Enozawa, Honna & Iyoda, 2007).
Propiedades
IUPAC Name |
2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFDTLCMOBABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

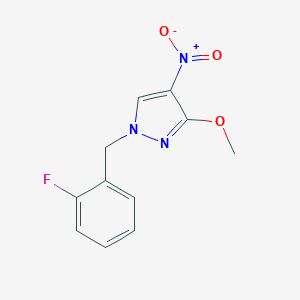
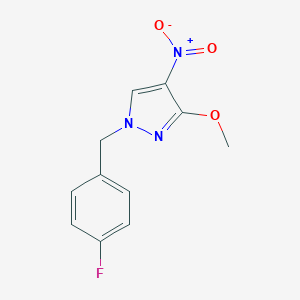
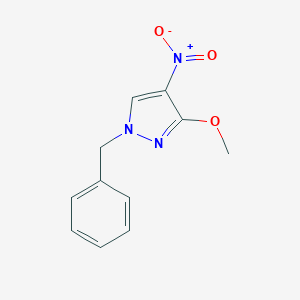
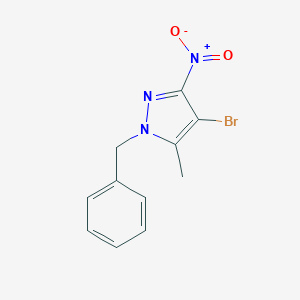
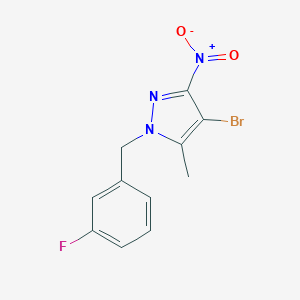
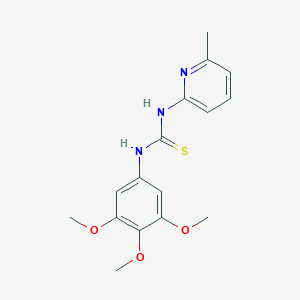
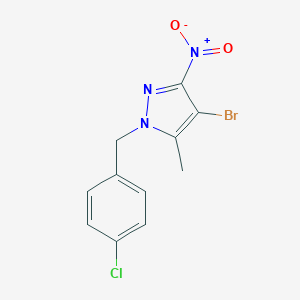
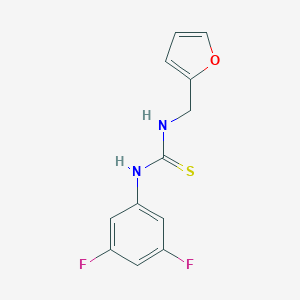
![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)
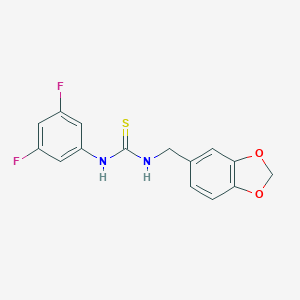
![N-(3,5-difluorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B495075.png)
![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495079.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-1H-benzoimidazole](/img/structure/B495080.png)